(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoimidazole ring, with a methanol group at the second position
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include benzimidazoles, have been studied for their antiparasitic activity . They have shown selectivity activity against Toxoplasma gondii, a common parasitic pathogen .
Mode of Action
Imidazole derivatives have been shown to restrict the growth ofT. gondii in vitro . The structure-activity relationship of these compounds suggests that specific structural moieties contribute to their antiparasitic activity .
Biochemical Pathways
It is known that imidazole derivatives can interfere with the life cycle of parasites likeT. gondii, potentially affecting various biochemical pathways within the parasite .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may inhibit the growth of parasites likeT. gondii, potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the introduction of the trifluoromethyl group onto the benzoimidazole ring. One common method is the trifluoromethylation of a benzoimidazole precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoimidazole derivatives, which can have different functional groups replacing the trifluoromethyl or methanol groups.
Scientific Research Applications
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol: Shares a similar structure but lacks the benzo ring, which can affect its chemical properties and biological activity.
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of methanol, which can influence its reactivity and solubility.
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amine: Contains an amine group, which can alter its interaction with biological targets and its overall pharmacokinetic profile.
Uniqueness: The presence of the trifluoromethyl group and the benzoimidazole ring in (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule distinguish it from other similar compounds.
Properties
IUPAC Name |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXPZNNZRASOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677534 | |
Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6758-34-5 | |
Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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